

Commercial Suppliers and Technical Applications of Desethylatrazine-d7: A Guide for Researchers

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Compound of Interest

Compound Name: Desethylatrazine-d7

Cat. No.: B1140463

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For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for achieving accurate and reliable quantitative results in analytical studies. **Desethylatrazine-d7**, a deuterated analog of the atrazine metabolite desethylatrazine, serves as an essential internal standard in mass spectrometry-based analyses for environmental monitoring, toxicology studies, and pharmacokinetic research.

This technical guide provides an in-depth overview of commercial suppliers of **Desethylatrazine-d7**, presenting key quantitative data to aid in the selection of the most suitable product for specific research needs. Furthermore, it outlines a detailed experimental protocol for the utilization of **Desethylatrazine-d7** as an internal standard in a typical analytical workflow, from sample preparation to data analysis.

Commercial Availability and Product Specifications

A variety of chemical suppliers offer **Desethylatrazine-d7**, often with differing product specifications. The following table summarizes the available quantitative data from prominent commercial vendors to facilitate a comparative assessment. Researchers are advised to consult the suppliers' websites for the most current product information and to request certificates of analysis for detailed batch-specific data.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Chemical Purity	Isotopic Purity (atom % D)	Format
LGC Standards	Desethyl atrazine-d7 (isopropyl-d7)	1216649-31-8	C ₆ H ₃ D ₇ CIN ₅	194.67	≥98% ^[1]	99 atom % D ^[1]	Neat Solid
C/D/N Isotopes	Desethyl atrazine-d7 (isopropyl-d7)	1216649-31-8	Not Specified	194.67	High	99 atom % D ^[2]	Not Specified
MedchemExpress	Desethyl atrazine-d7	1216649-31-8	C ₆ H ₃ D ₇ CIN ₅	194.67	99% ^[3]	Not Specified	Solid ^[3]
Chiron	Desethyl atrazine-d7	1216649-31-8	Not Specified	Not Specified	Not Specified	Not Specified	Solution (100 µg/mL in Isooctane or Acetonitrile)
Pharmaffiliates	Atrazine desethyl D7	1216649-31-8	C ₆ H ₃ D ₇ CIN ₅	194.67	Not Specified	Not Specified	Not Specified
Clinivex	Desethyl atrazine-d7	1216649-31-8	C ₆ H ₃ D ₇ CIN ₅	194.67	Not Specified	Not Specified	Not Specified
DC Chemicals	Desethyl atrazine-d7	1216649-31-8	C ₆ H ₁₀ ClN ₅	194.67	Not Specified	Not Specified	Powder

Experimental Protocol: Quantification of Desethylatrazine in Biological Matrices using LC-MS/MS and Desethylatrazine-d7 as an Internal Standard

This section provides a detailed methodology for the quantitative analysis of desethylatrazine in a biological matrix, such as plasma or urine, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Desethylatrazine-d7** as an internal standard.

Materials and Reagents

- Analytes: Desethylatrazine and **Desethylatrazine-d7** (from a reputable commercial supplier)
- Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid (FA)
- Solid-Phase Extraction (SPE) Cartridges: Appropriate for the extraction of triazine pesticides from aqueous matrices (e.g., C18 or mixed-mode cartridges)
- Sample Matrix: Plasma, urine, or other relevant biological fluid

Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Desethylatrazine and **Desethylatrazine-d7** in methanol to prepare individual primary stock solutions.
- Working Standard Solutions: Prepare a series of working standard solutions of Desethylatrazine by serial dilution of the primary stock solution with a suitable solvent mixture (e.g., 50:50 ACN:Water).
- Internal Standard (IS) Working Solution: Prepare a working solution of **Desethylatrazine-d7** at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution.

Sample Preparation (Solid-Phase Extraction)

- Sample Pre-treatment: Thaw biological samples and centrifuge to remove any particulate matter.

- **Spiking with Internal Standard:** Add a precise volume of the **Desethylatrazine-d7** internal standard working solution to each sample, calibrator, and quality control (QC) sample.
- **SPE Cartridge Conditioning:** Condition the SPE cartridges according to the manufacturer's instructions, typically with sequential washes of methanol and water.
- **Sample Loading:** Load the pre-treated and spiked samples onto the conditioned SPE cartridges.
- **Washing:** Wash the cartridges with a weak organic solvent to remove interferences.
- **Elution:** Elute the analytes of interest with a suitable elution solvent (e.g., acetonitrile or methanol).
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

LC-MS/MS Analysis

- **Liquid Chromatography (LC) System:** A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - **Column:** A C18 reversed-phase column is commonly used.
 - **Mobile Phase:** A gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
 - **Flow Rate:** A typical flow rate is between 0.2 and 0.5 mL/min.
 - **Injection Volume:** 5-10 µL.
- **Mass Spectrometry (MS) System:** A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
 - **Ionization Mode:** Electrospray Ionization (ESI), positive mode.
 - **Detection Mode:** Multiple Reaction Monitoring (MRM).

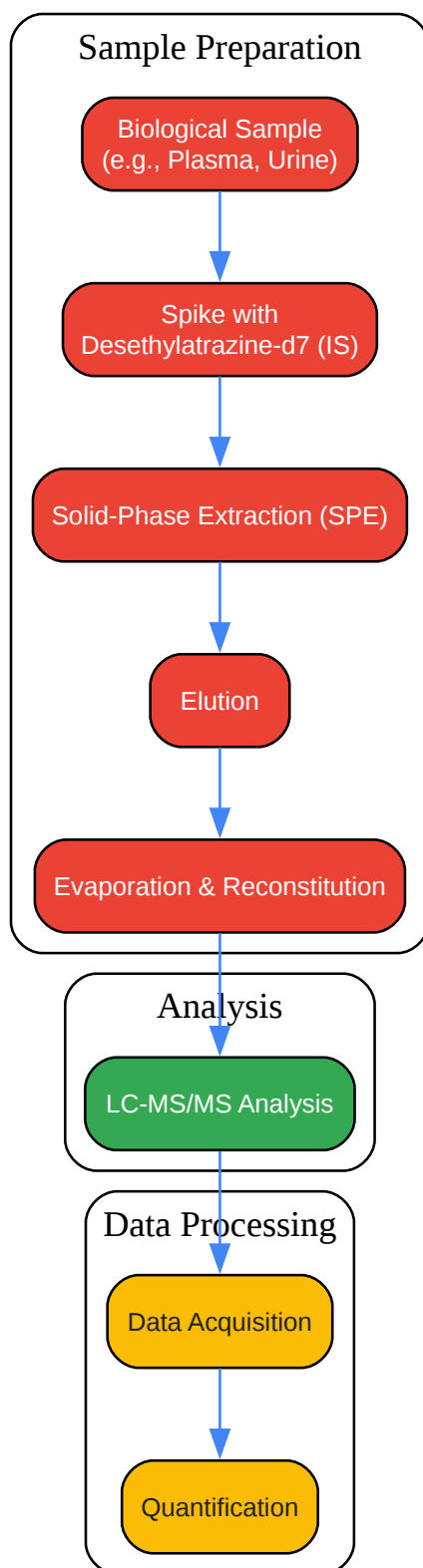
- MRM Transitions:
 - Desethylatrazine: Select appropriate precursor and product ions (e.g., based on literature or in-house optimization).
 - **Desethylatrazine-d7**: Select the corresponding precursor and product ions, accounting for the mass shift due to deuterium labeling.
- Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both analytes to achieve maximum sensitivity.

Data Analysis and Quantification

- Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Desethylatrazine to **Desethylatrazine-d7** against the concentration of the Desethylatrazine calibration standards.
- Regression Analysis: Use a linear or weighted linear regression to fit the calibration curve.
- Quantification: Determine the concentration of Desethylatrazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

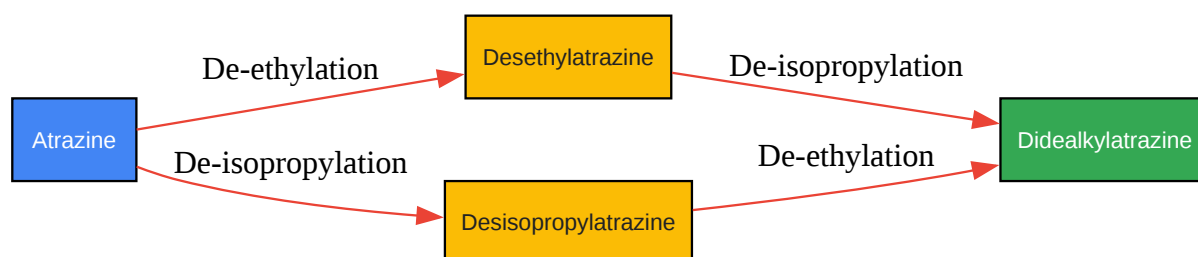
Experimental Workflow and Signaling Pathway Visualization

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the analysis of Desethylatrazine and a simplified representation of a potential metabolic pathway involving atrazine.



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Caption: Experimental workflow for the quantification of Desethylatrazine.



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Caption: Simplified metabolic pathway of Atrazine.

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